6-(Aminomethyl)picolinonitrile hydrochloride 6-(Aminomethyl)picolinonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 135450-25-8
VCID: VC8235023
InChI: InChI=1S/C7H7N3.ClH/c8-4-6-2-1-3-7(5-9)10-6;/h1-3H,4,8H2;1H
SMILES: C1=CC(=NC(=C1)C#N)CN.Cl
Molecular Formula: C7H8ClN3
Molecular Weight: 169.61 g/mol

6-(Aminomethyl)picolinonitrile hydrochloride

CAS No.: 135450-25-8

Cat. No.: VC8235023

Molecular Formula: C7H8ClN3

Molecular Weight: 169.61 g/mol

* For research use only. Not for human or veterinary use.

6-(Aminomethyl)picolinonitrile hydrochloride - 135450-25-8

Specification

CAS No. 135450-25-8
Molecular Formula C7H8ClN3
Molecular Weight 169.61 g/mol
IUPAC Name 6-(aminomethyl)pyridine-2-carbonitrile;hydrochloride
Standard InChI InChI=1S/C7H7N3.ClH/c8-4-6-2-1-3-7(5-9)10-6;/h1-3H,4,8H2;1H
Standard InChI Key BGCYAFFQLFDJJU-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)C#N)CN.Cl
Canonical SMILES C1=CC(=NC(=C1)C#N)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The IUPAC name for this compound is 6-(aminomethyl)pyridine-2-carbonitrile hydrochloride, reflecting its pyridine backbone with substituents at positions 2 and 6 . The base structure consists of a six-membered aromatic ring containing one nitrogen atom (pyridine), with a carbonitrile (-CN) group at position 2 and an aminomethyl (-CH₂NH₂) group at position 6. The hydrochloride salt form enhances stability and solubility for laboratory applications .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 6-(aminomethyl)picolinonitrile hydrochloride involves two primary stages:

  • Formation of the Base Compound: Picolinonitrile derivatives undergo nucleophilic substitution or reductive amination to introduce the aminomethyl group. For example, reacting 6-chloropicolinonitrile with methylamine under catalytic hydrogenation yields 6-(aminomethyl)picolinonitrile .

  • Salt Formation: Treating the base compound with hydrochloric acid in a polar solvent (e.g., ethanol or water) produces the hydrochloride salt .

Key Reagents and Conditions

  • Precursors: Picolinonitrile, methylamine, and hydrochloric acid.

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation .

  • Solvents: Ethanol, dichloromethane .

  • Temperature: Reactions typically proceed at 25–80°C, depending on the step .

Physical and Chemical Properties

PropertyValueSource
Molecular Weight~172.62 g/mol
Density~1.1 g/cm³ (base compound)
SolubilitySoluble in polar solvents
AppearanceWhite to off-white crystalline solid

The compound’s hydrochloride form improves aqueous solubility compared to the free base, facilitating its use in biological assays . Its stability under standard laboratory conditions (25°C, dry atmosphere) makes it suitable for long-term storage .

Reactivity and Functional Transformations

Nucleophilic Reactions

The aminomethyl group (-CH₂NH₂) participates in:

  • Acylation: Reacting with acyl chlorides to form amides.

  • Alkylation: Forming secondary or tertiary amines with alkyl halides.

Electrophilic Reactions

The carbonitrile group (-CN) undergoes:

  • Hydrolysis: Conversion to carboxylic acids under acidic or basic conditions.

  • Reduction: Formation of primary amines using lithium aluminum hydride (LiAlH₄) .

Coordination Chemistry

The pyridine nitrogen and aminomethyl group can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis.

Applications in Research and Industry

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing bioactive molecules. For example:

  • mGlu5 Negative Allosteric Modulators (NAMs): Structural analogs like VU0424238 (a pyrimidinyloxy picolinamide) show promise in treating neurological disorders .

  • Kinase Inhibitors: The nitrile group facilitates interactions with ATP-binding sites in kinases.

Specialty Chemicals

Used in producing:

  • Ligands for Catalysis: Chelating agents in asymmetric synthesis.

  • Polymer Additives: Enhancing thermal stability in resins.

Hazard TypeGHS CodeStatement
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Precautionary Measures

  • Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles .

  • Ventilation: Use in fume hoods to avoid inhalation .

  • First Aid: Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

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